2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
CAS No.: 313067-07-1
Cat. No.: VC21461327
Molecular Formula: C22H19NO3
Molecular Weight: 345.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313067-07-1 |
|---|---|
| Molecular Formula | C22H19NO3 |
| Molecular Weight | 345.4g/mol |
| IUPAC Name | phenacyl 1,2,3,4-tetrahydroacridine-9-carboxylate |
| Standard InChI | InChI=1S/C22H19NO3/c24-20(15-8-2-1-3-9-15)14-26-22(25)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2 |
| Standard InChI Key | TVLPLDIUMKCWDN-UHFFFAOYSA-N |
| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4 |
Introduction
2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines elements of both acridine and phenylacetic acid derivatives. This compound is of interest due to its potential applications in pharmaceutical and chemical research. The following sections will delve into its structure, synthesis, properties, and potential applications based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with phenacyl chloride or a similar derivative in the presence of a base. This reaction forms the ester linkage between the tetrahydroacridine and phenylacetic acid moieties.
Pharmaceutical Research
Compounds with similar structures to 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate are often explored for their biological activities, including potential antiviral, antibacterial, or anticancer properties. The presence of the tetrahydroacridine core, known for its interaction with biological systems, suggests potential applications in drug development.
Chemical Research
In chemical research, this compound can serve as a precursor for further modifications or as a model for studying the reactivity of tetrahydroacridine derivatives. Its unique structure allows for the exploration of various chemical transformations and reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume